molecular formula C19H20BrN3O B2865176 1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 361480-89-9

1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2865176
CAS No.: 361480-89-9
M. Wt: 386.293
InChI Key: PTWYLKQSAMSGMN-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a synthetic organic compound belonging to the pyrazoline family Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is notable for its unique structure, which includes an acetyl group, a dimethylamino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclization of chalcones with hydrazine derivatives. One common method includes the reaction of 4-bromoacetophenone with 4-(dimethylamino)benzaldehyde to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate under acidic or basic conditions to yield the desired pyrazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the acetyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazolines.

Scientific Research Applications

1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3-(4-bromophenyl)-5-phenyl-2-pyrazoline: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    1-Acetyl-5-(4-methoxyphenyl)-3-(4-bromophenyl)-2-pyrazoline: Contains a methoxy group instead of a dimethylamino group, leading to different chemical and biological properties.

Uniqueness

1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature also contributes to its potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O/c1-13(24)23-19(15-6-10-17(11-7-15)22(2)3)12-18(21-23)14-4-8-16(20)9-5-14/h4-11,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWYLKQSAMSGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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